molecular formula C8H16N2O4 B020517 N,N,N',N'-Tetramethyl-L-tartramide CAS No. 26549-65-5

N,N,N',N'-Tetramethyl-L-tartramide

Cat. No.: B020517
CAS No.: 26549-65-5
M. Wt: 204.22 g/mol
InChI Key: PCYDYHRBODKVEL-PHDIDXHHSA-N
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Description

N,N,N’,N’-Tetramethyl-L-tartramide is an organic compound with the molecular formula C8H16N2O4. It is a white to off-white crystalline solid that is slightly soluble in water and ethanol. This compound is primarily used in organic synthesis and as a ligand for chiral catalysts, promoting asymmetric catalytic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetramethyl-L-tartramide can be synthesized by reacting L-tartaric acid with dimethylamine. The reaction involves dissolving L-tartaric acid under acidic conditions and adding an excess amount of dimethylamine. The product is then obtained through distillation and purification .

Industrial Production Methods: Industrial production of N,N,N’,N’-Tetramethyl-L-tartramide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yield and purity, and the product is often purified using advanced techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetramethyl-L-tartramide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N,N’,N’-Tetramethyl-L-tartramide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N,N,N’,N’-Tetramethyl-D-tartramide
  • N,N,N’,N’-Tetramethyl-L-tartaric acid diamide
  • N,N,N’,N’-Tetramethylsuccinamide

Comparison: N,N,N’,N’-Tetramethyl-L-tartramide is unique due to its specific stereochemistry, which makes it particularly effective as a chiral ligand. Compared to its analogs, it offers better control over stereoselectivity in asymmetric synthesis, making it a preferred choice in the production of chiral compounds .

Biological Activity

N,N,N',N'-Tetramethyl-L-tartramide (TMT) is a synthetic compound derived from L-tartaric acid, notable for its potential biological activities. This article explores the biological properties of TMT, including its chemical structure, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

TMT has the molecular formula C8H16N2O4C_8H_{16}N_2O_4 and a molecular weight of 204.224 g/mol. It is characterized by a tetramethyl substitution on the amide nitrogen atoms of the tartramide structure. The compound is a white to off-white solid with a melting point ranging from 184°C to 186°C and a boiling point of approximately 404.8°C at standard atmospheric pressure .

PropertyValue
Molecular FormulaC8H16N2O4
Molecular Weight204.224 g/mol
Density1.236 g/cm³
Melting Point184-186 °C
Boiling Point404.8 °C

Enzyme Inhibition

TMT may also influence enzymatic activity related to metabolic processes. For example, some amides have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, compounds can enhance insulin secretion and improve glycemic control, which is crucial for managing diabetes . Although direct evidence for TMT's effect on DPP-IV is lacking, its structural characteristics warrant further investigation.

Case Studies

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of L-tartaric acid noted the successful preparation of TMT through selective amidation reactions. The resulting compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity . This foundational work lays the groundwork for exploring TMT's biological activities.

Case Study 2: Potential in Drug Development

Another study examined the potential of tartramide derivatives in drug development, highlighting their ability to modulate biological pathways involved in inflammation and cancer progression. Researchers postulated that TMT could serve as a lead compound for developing new therapeutics targeting these pathways .

Future Directions

Given the preliminary insights into TMT's biological activity, future research should focus on:

  • In vitro and in vivo Studies : Conducting detailed pharmacological studies to evaluate TMT's efficacy against specific bacterial strains and its impact on metabolic enzymes like DPP-IV.
  • Mechanistic Studies : Investigating the mechanisms through which TMT exerts its effects at the cellular level, particularly concerning enzyme inhibition and antimicrobial action.
  • Clinical Trials : If preclinical studies yield promising results, advancing TMT into clinical trials could elucidate its therapeutic potential in treating metabolic disorders or infections.

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-9(2)7(13)5(11)6(12)8(14)10(3)4/h5-6,11-12H,1-4H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYDYHRBODKVEL-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C(C(=O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]([C@H](C(=O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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